

Application Notes and Protocols for Olomoucine II in In Vivo Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olomoucine II

Cat. No.: B1233773

[Get Quote](#)

A AVISO IMPORTANTE: A pesquisa exaustiva da literatura científica e de bancos de dados pré-clínicos não revelou estudos detalhados in vivo publicados especificamente para a Olomoucina II em modelos animais. As informações sobre dosagem, vias de administração, farmacocinética, toxicidade e eficácia in vivo para este composto específico não estão publicamente disponíveis. A maioria dos dados publicados se concentra em suas atividades in vitro como um potente inibidor da quinase dependente de ciclina (CDK).

Portanto, as notas de aplicação e os protocolos a seguir são apresentados como um guia ilustrativo para pesquisadores que planejam estudos in vivo com Olomoucina II. O protocolo experimental é um modelo geral para avaliação de um inibidor de CDK em um modelo de xenoenxerto de camundongo e exigirá otimização e validação significativas. As vias de sinalização representadas são baseadas em dados in vitro e são os alvos pretendidos para estudos in vivo.

Visão Geral do Composto

A Olomoucina II é um derivado da purina e um potente inibidor de segunda geração das quinases dependentes de ciclina (CDKs). Estudos in vitro demonstraram que ela inibe seletivamente várias CDKs, incluindo CDK1, CDK2, CDK7 e CDK9, em concentrações micromolares baixas.^[1] Essa inibição interrompe a progressão do ciclo celular e a transcrição, levando a efeitos antiproliferativos em várias linhas de células cancerígenas e atividade antiviral.^{[1][2][3]} A Olomoucina II demonstrou induzir a parada do ciclo celular nas transições G1/S e G2/M e pode ativar vias supressoras de tumor, como a p53.^[1]

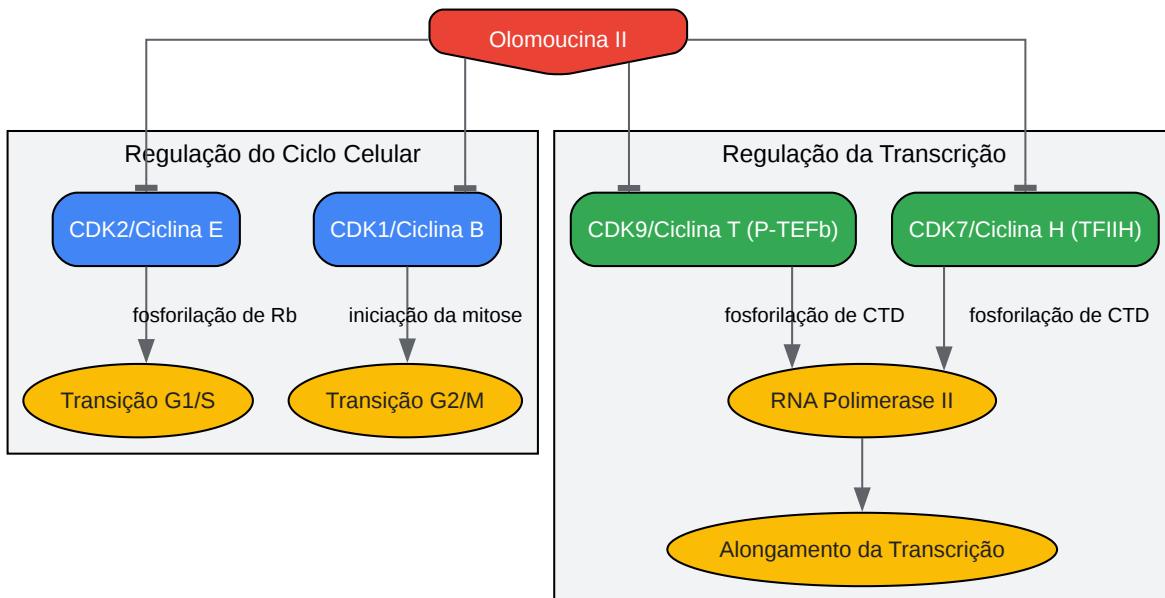
Dados Quantitativos (Baseado em Atividade In Vitro)

A ausência de dados in vivo impede a criação de tabelas com parâmetros farmacocinéticos ou de eficácia. A tabela a seguir resume a atividade inibitória in vitro da Olomoucina II contra várias CDKs, o que fundamenta sua investigação in vivo.

Alvo da Quinase	IC50 (μ M)	Contexto Celular	Referência
CDK9/ciclina T	0.06	Ensaio livre de células	[3]
CDK2/ciclina E	0.1	Ensaio livre de células	[3]
CDK7/ciclina H	0.45	Ensaio livre de células	[3]
CDK1/ciclina B	7.6	Ensaio livre de células	[3]
CDK4/ciclina D1	19.8	Ensaio livre de células	[3]

Vias de Sinalização Afetadas

A Olomoucina II exerce seus efeitos principalmente através da inibição das CDKs, que são nós centrais na regulação do ciclo celular e da transcrição.



[Click to download full resolution via product page](#)

Inibição de CDKs pela Olomoucina II.

Protocolo Experimental: Estudo de Eficácia In Vivo (Modelo Geral)

Este protocolo descreve um estudo de eficácia geral para avaliar a Olomoucina II em um modelo de xenoenxerto de camundongo com câncer. Este é um modelo e não foi validado para a Olomoucina II.

Fluxo de Trabalho Experimental



[Click to download full resolution via product page](#)

Fluxo de trabalho para um estudo de eficácia de xenoenxerto.

Materiais

- Olomouicina II (pureza >98%)
- Veículo de formulação (por exemplo, DMSO, solução salina, PEG400. A solubilidade e a estabilidade devem ser determinadas)
- Linha de células cancerígenas apropriada (por exemplo, uma com alta expressão de CDKs alvo)
- Camundongos imunodeficientes (por exemplo, NOD/SCID ou NSG), 6-8 semanas de idade
- Meio de cultura de células e reagentes
- Matrikel (opcional, para melhorar o crescimento do tumor)
- Equipamento de anestesia
- Paquímetros para medição de tumor
- Equipamento de dosagem (seringas, agulhas, tubos de gavagem)

Procedimento

- Preparação da Formulação do Fármaco:

- Prepare uma solução-mãe de Olomoucina II em um solvente apropriado (por exemplo, DMSO).
 - Prepare as formulações de dosagem finais diluindo a solução-mãe no veículo escolhido. A concentração final do solvente (por exemplo, DMSO) deve ser mantida baixa (<10%) e consistente em todos os grupos.
 - Prepare um grupo de controle de veículo contendo a mesma concentração de solvente que os grupos de tratamento.
- Implantação de Células Tumorais:
 - Cultive as células cancerígenas em condições assépticas.
 - Colha as células durante a fase de crescimento exponencial e determine a viabilidade (deve ser >90%).
 - Ressuspenda as células em meio sem soro ou PBS a uma concentração apropriada (por exemplo, 5×10^6 células por 100 μL).
 - Se estiver usando, misture a suspensão de células 1:1 com Matrigel no gelo.
 - Anestesie os camundongos e injete a suspensão de células por via subcutânea no flanco direito.
 - Monitoramento do Crescimento do Tumor e Randomização:
 - Monitore o crescimento do tumor medindo o comprimento e a largura com um paquímetro a cada 2-3 dias.
 - Calcule o volume do tumor usando a fórmula: $(\text{Largura}^2 \times \text{Comprimento}) / 2$.
 - Quando os tumores atingirem um volume médio de $100-200 \text{ mm}^3$, randomize os camundongos em grupos de tratamento ($n=8-10$ por grupo).
 - Administração do Tratamento:

- Administre a Olomoucina II e o veículo de acordo com o cronograma e a via planejados. As vias potenciais incluem intraperitoneal (IP), intravenosa (IV) ou oral (PO). A dosagem e o cronograma (por exemplo, uma vez ao dia, 5 dias por semana) devem ser determinados em estudos preliminares de tolerabilidade.
 - Monitore os animais diariamente em busca de sinais de toxicidade (perda de peso, pelos eriçados, letargia).
- Avaliação da Eficácia e Toxicidade:
 - Meça o volume do tumor e o peso corporal 2-3 vezes por semana.
 - O estudo deve ser encerrado quando os tumores no grupo de controle atingirem um tamanho predeterminado (por exemplo, 1500-2000 mm³) ou se os animais apresentarem perda de peso superior a 20% ou outros sinais de toxicidade grave.
 - No desfecho, sacrifique os animais e colete os tumores e os principais órgãos para análise (por exemplo, histologia, western blot para marcadores de farmacodinâmica como fosfo-Rb).

Análise de Dados

- Eficácia Antitumoral: Compare o crescimento médio do tumor entre os grupos tratados e o grupo de controle. Calcule a inibição do crescimento tumoral (TGI).
- Tolerabilidade: Avalie as alterações no peso corporal e observe os sinais clínicos de toxicidade.
- Análise Estatística: Use testes estatísticos apropriados (por exemplo, ANOVA ou teste t) para determinar a significância das diferenças observadas.

Considerações para o Desenvolvimento de Protocolos

- Farmacocinética e Toxicidade: Antes dos estudos de eficácia, é crucial realizar estudos de farmacocinética (PK) e de toxicidade para determinar a dose máxima tolerada (DMT) e entender a exposição ao fármaco.

- Biomarcadores Farmacodinâmicos: A incorporação de biomarcadores (por exemplo, níveis de fosforilação de proteínas alvo em tecidos tumorais) é essencial para confirmar que a Olomoucina II está atingindo seu alvo in vivo.
- Seleção do Modelo Animal: A escolha do modelo de xenoenxerto (derivado de linha celular ou derivado do paciente) deve ser orientada pela questão da pesquisa.

Esta documentação serve como ponto de partida para pesquisadores interessados em investigar a Olomoucina II in vivo. Devido à falta de dados publicados, é necessária uma extensa pesquisa exploratória para desenvolver um protocolo robusto e informativo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Olomoucine II in In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233773#olomoucine-ii-treatment-for-in-vivo-animal-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com